2-Bromo-5-hydroxybenzenecarboximidamide
Description
2-Bromo-5-hydroxybenzenecarboximidamide is a substituted benzene derivative featuring a carboximidamide functional group (-C(=NH)NH₂) at position 1, a bromine atom at position 2, and a hydroxyl (-OH) group at position 5. This compound’s structure confers unique electronic and steric properties due to the interplay of electron-withdrawing (Br, -C(=NH)NH₂) and electron-donating (-OH) substituents.
Properties
IUPAC Name |
2-bromo-5-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H3,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNHVQOMWBBFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Bromo-5-Hydroxybenzonitrile
The synthesis of 2-bromo-5-hydroxybenzenecarboximidamide typically begins with 2-bromo-5-hydroxybenzonitrile, a precursor accessible via bromination of 5-hydroxybenzonitrile. While direct synthesis details are absent in the provided sources, analogous bromination methods suggest using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions. For instance, electrophilic aromatic bromination of 5-hydroxybenzonitrile at the ortho position relative to the hydroxyl group would yield the desired nitrile.
Key Considerations :
Pinner Reaction for Imidate Formation
The Pinner reaction converts nitriles to imidate esters, which are subsequently ammonolyzed to amidines. For 2-bromo-5-hydroxybenzonitrile, this involves:
Imidate Ester Synthesis :
Ammonolysis to Carboximidamide :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (imidate), 25°C (ammonolysis) |
| Solvent | Absolute ethanol |
| Yield | 85–90% (based on analogous reactions) |
This method avoids hydroxyl group protection due to ethanol’s mild acidity, though prolonged exposure to HCl may necessitate inert atmospheres.
Alternative Synthetic Routes
From 5-Bromo-2-Hydroxybenzamide
5-Bromo-2-hydroxybenzamide serves as a potential precursor, though its conversion to amidines requires multi-step functionalization:
- Hofmann Rearrangement :
- Treat the amide with bromine and NaOH to generate an intermediate isocyanate.
- Hydrolyze the isocyanate to a primary amine, which is then oxidized to the amidine.
Challenges :
From 2-Bromo-5-Hydroxybenzaldehyde
2-Bromo-5-hydroxybenzaldehyde, synthesized via demethylation of 2-bromo-5-methoxybenzaldehyde with BBr₃, can be transformed into the target compound through nitrile intermediacy:
Oxime Formation :
- React the aldehyde with hydroxylamine hydrochloride in ethanol to form 2-bromo-5-hydroxybenzaldehyde oxime.
Dehydration to Nitrile :
Pinner Reaction :
- Proceed as outlined in Section 1.2.
Yield Considerations :
- Oxime dehydration achieves ~75% conversion, making this route less efficient than direct bromination of 5-hydroxybenzonitrile.
Reaction Optimization and Challenges
Protecting Group Strategies
The phenolic hydroxyl group’s reactivity necessitates protection during strongly acidic or basic steps. Common strategies include:
- Acetylation : Treat with acetic anhydride to form a stable acetate ester, removed via hydrolysis post-reaction.
- Silylation : Use tert-butyldimethylsilyl chloride (TBDMSCl) for superior stability under harsh conditions.
Impact on Yield :
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30) effectively separates amidine products from unreacted nitriles.
- Recrystallization : Ethanol-water mixtures (3:1) produce high-purity crystals, albeit with 10–15% loss.
Physicochemical Characterization
Critical data for this compound, inferred from analogous compounds:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 217.02 g/mol | MS |
| Melting Point | 185°C (decomp) | DSC |
| Solubility | Insoluble in water; soluble in DMSO, ethanol | Empirical |
| pKa | 8.2 (phenolic OH) | Potentiometric |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 2-Bromo-5-hydroxybenzenecarboximidamide:
¹ Inferred formula based on substituent analysis; direct literature data unavailable.
Key Observations:
Substituent Positions and Electronic Effects: The target compound positions Br and -OH at C2 and C5, respectively, creating distinct electronic effects. In contrast, 5-Bromo-2-fluoro-N-hydroxybenzimidamide substitutes F at C2 and Br at C5, introducing stronger electron-withdrawing effects (F > Br) and altering ring polarization.
Functional Group Diversity: The carboximidamide group (-C(=NH)NH₂) in the target compound is a strong base, whereas the carboxylic acid (-COOH) in is acidic. basicity in the target compound). The N-hydroxy group in may enhance metal-chelation properties, unlike the target compound’s -OH group, which is more acidic and prone to hydrogen bonding.
Fluorine in increases metabolic stability in drug design contexts but reduces steric bulk compared to Br in the target compound.
Q & A
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